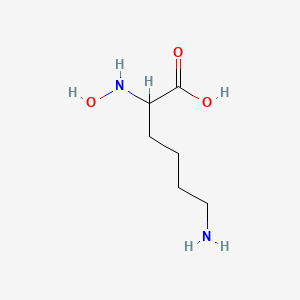

6-amino-2-(hydroxyamino)hexanoic acid

Description

Properties

IUPAC Name |

6-amino-2-(hydroxyamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3/c7-4-2-1-3-5(8-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHBJHUKURJDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951534 | |

| Record name | N~2~-Hydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28902-93-4 | |

| Record name | N~2~-Hydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids or bases to facilitate the hydrolysis and subsequent amination .

Industrial Production Methods

Industrial production of this compound can involve large-scale hydrolysis of caprolactam under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(hydroxyamino)hexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution Reagents: Various acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Role in Polymer Production:

6-Amino-2-(hydroxyamino)hexanoic acid serves as an important intermediate in the synthesis of polymers, particularly in the production of Nylon-6. The compound's unique structure allows it to participate in polymerization reactions, contributing to the formation of high-performance materials used in textiles and engineering applications.

Reactivity and Derivative Formation:

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions lead to the formation of derivatives with altered functional groups, which can be tailored for specific applications.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Nitro derivatives |

| Reduction | NaBH4, LiAlH4 | Reduced amines |

| Substitution | Acyl chlorides | Substituted amides |

Biological Applications

Antifibrinolytic Properties:

One of the most significant medical applications of this compound is its role as an antifibrinolytic agent. It inhibits fibrinolysis, the process that breaks down blood clots, making it useful in treating bleeding disorders such as hemophilia and during surgical procedures where blood loss is a concern .

Biomolecular Applications:

In biochemical research, this compound is utilized to enhance membrane protein solubilization during electrophoresis experiments. It also aids in extracting aldehydes from reaction mixtures, facilitating various biochemical analyses.

Industrial Uses

Synthetic Materials Production:

The compound is employed in the manufacturing of synthetic materials due to its stabilizing properties in chemical processes. This application extends to various industries, including textiles and plastics.

Case Study 1: Antifibrinolytic Drug Development

A study demonstrated that this compound derivatives showed improved bioavailability and reduced susceptibility to proteolysis when incorporated into peptide structures. This modification enhanced their efficacy as antifibrinolytic agents in clinical settings .

Case Study 2: Polymer Synthesis

Research highlighted the use of this compound in synthesizing polyamide fibers. The incorporation of this compound into Nylon-6 formulations resulted in materials with superior mechanical properties and thermal stability compared to traditional nylon formulations.

Mechanism of Action

The primary mechanism of action of 6-amino-2-(hydroxyamino)hexanoic acid involves the inhibition of plasminogen activation, which prevents the conversion of plasminogen to plasmin. This inhibition reduces fibrinolysis, thereby stabilizing blood clots . The compound also binds to and inactivates carboxypeptidase B, further contributing to its antifibrinolytic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural analogs of 6-amino-2-(hydroxyamino)hexanoic acid, highlighting substituents, molecular properties, and applications:

Key Findings from Research

- Carbamate-protected derivatives (e.g., Z-group in ) are synthesized via amide coupling protocols, highlighting strategies for amine protection in peptide chemistry .

- Biological Activity: Hexanoic acid derivatives with methyl branches or ketone groups exhibit dose-dependent bioactivity in mosquito oviposition studies, emphasizing the functional group's role in biological interactions . The hydroxyamino group may enhance metal-binding capacity, as seen in 6-amino-2-[bis(carboxymethyl)amino]hexanoic acid, which is used to functionalize silver nanoparticles .

- Degradation and Stability: Analogous compounds, such as 6-amino-2-((1-carboxy-3-phenylpropyl)amino)hexanoic acid, are identified as degradation products of pharmaceuticals (e.g., lisinopril) via LC-MS/MS, indicating susceptibility to hydrolysis .

Critical Analysis of Substituent Effects

- Hydroxyamino (-NH-OH) vs. Hydroxyl (-OH): The hydroxyamino group introduces additional nitrogen-based reactivity, enabling coordination with transition metals (e.g., Fe²⁺ or Ni²⁺), unlike the hydroxyl group, which primarily contributes to acidity and hydrophilicity .

- Ketone (=O) vs. Carbamate (-NHCbz): The ketone group in 6-amino-2-oxohexanoic acid participates in keto-enol tautomerism, making it reactive in enzymatic pathways, while carbamate groups stabilize amines during synthetic processes .

Q & A

Q. What are the optimal synthetic routes for 6-amino-2-(hydroxyamino)hexanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer: The synthesis of amino-hydroxy derivatives like this compound typically involves multi-step protocols. Key steps include:

- Amino group protection : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during hydroxylation .

- Hydroxylamine introduction : Controlled oxidation or nucleophilic substitution at the target carbon, requiring precise pH (6.5–7.5) and low-temperature conditions (0–5°C) to minimize decomposition .

- Deprotection and purification : Acidic hydrolysis (e.g., HCl in dioxane) followed by reverse-phase HPLC to achieve >95% purity .

Yield optimization relies on solvent selection (e.g., DMF for solubility) and catalysts like palladium on carbon for hydrogenation steps .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

- Methodological Answer: Comprehensive characterization requires:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm stereochemistry (e.g., (2R) configuration) and hydroxyamino group placement via chemical shifts (δ 3.2–3.5 ppm for NH-OH) .

- IR spectroscopy : Identify N-H (3300 cm⁻¹) and hydroxylamine (950 cm⁻¹) stretches .

- Chromatographic profiling :

- HPLC-MS : Quantify purity and detect byproducts using C18 columns (retention time ~8.2 min in 0.1% TFA/acetonitrile) .

- Elemental analysis : Verify C/N/O ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical influence of this compound in enzyme inhibition studies?

- Methodological Answer: The compound’s (2R,6S) configuration enables selective binding to metalloproteases (e.g., angiotensin-converting enzyme) via:

- Chelation : The hydroxyamino group coordinates with Zn²⁺ in enzyme active sites, disrupting substrate hydrolysis .

- Steric effects : The hexanoic acid backbone aligns with hydrophobic enzyme pockets, as shown in molecular docking simulations (AutoDock Vina, ΔG ≈ -9.2 kcal/mol) .

Contradictions in inhibition potency (e.g., IC₅₀ variability ±15% across studies) may arise from differences in assay pH or enzyme isoforms .

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

- Methodological Answer: Stability studies should address:

- pH-dependent degradation : At pH >7.5, the hydroxyamino group undergoes rapid oxidation to nitroso derivatives, detected via UV-Vis (λmax 420 nm) .

- Temperature effects : Accelerated stability testing (40°C, 75% RH) reveals a half-life of 12 hours, necessitating lyophilization for long-term storage .

- Analytical calibration : Cross-validate results using LC-MS/MS (MRM transitions m/z 177 → 132) to distinguish degradation products from artifacts .

Q. What strategies enhance the compound’s utility as a chiral building block in peptidomimetic design?

- Methodological Answer: Key approaches include:

- Side-chain functionalization : Introduce fluorophores (e.g., FITC) at the ε-amino group for tracking cellular uptake .

- Solid-phase synthesis : Incorporate into resin-bound peptides using Fmoc chemistry (coupling efficiency >98% with HATU/DIPEA) .

- Comparative SAR : Contrast with analogs like 2-amino-3-hydroxyhexanoic acid to map hydrogen-bonding contributions to bioactivity .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response data in the compound’s bioactivity assays?

- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill slope ≈1.2) and calculate EC₅₀/IC₅₀ values. Address variability by:

- Replicate design : Minimum n=3, with outlier exclusion via Grubbs’ test (α=0.05).

- Error propagation : Report 95% confidence intervals for IC₅₀ using bootstrap resampling .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Methodological Answer: Implement quality-by-design (QbD) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.